

# Discovery and development of ASN007 as an ERK inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | ASN007 benzenesulfonate |           |
| Cat. No.:            | B8210178                | Get Quote |

An In-depth Technical Guide to the Discovery and Development of ASN007, a Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The RAS/RAF/MEK/ERK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.[3][4][5] While inhibitors targeting upstream components like BRAF and MEK have achieved clinical success, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[1][6] Targeting the most distal kinase in the cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][6]

This technical guide details the discovery and development of ASN007 (also known as ERAS-007), a potent, selective, and orally bioavailable small-molecule inhibitor of ERK1 and ERK2.[7] [8][9] ASN007 has demonstrated significant anti-tumor activity in preclinical models and has shown encouraging signs of clinical activity in early-phase trials, particularly in tumors harboring RAS or RAF mutations.[1][3]



# **Discovery of ASN007**

The development of ASN007 originated from an imidazole carboxamide scaffold.[1] A systematic structure-activity relationship (SAR) based approach, involving the synthesis and evaluation of over 600 compounds, was employed to optimize potency, selectivity, and pharmacokinetic properties.[1][10] This extensive effort led to the identification of ASN007, chemically known as N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide.[1][2]

#### **Chemical Structure**

- IUPAC Name: N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide[2]
- Molecular Formula: C22H25ClFN7O2[2]
- Molecular Weight: 473.93 g/mol [7][11]

### **Mechanism of Action and Biochemical Profile**

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[1] A key characteristic of ASN007 is its exceptionally long target residence time of 550 minutes, which suggests a prolonged duration of target engagement.[3][4]

#### **Signaling Pathway Inhibition**

ASN007 acts at the terminal end of the MAPK signaling cascade. By inhibiting ERK1/2, it prevents the phosphorylation of numerous downstream substrates, thereby blocking the signaling cascade that promotes tumor cell proliferation and survival.[2]



#### MAPK Signaling Pathway



Click to download full resolution via product page

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.

# **Quantitative Data Summary**



**Table 1: Biochemical Potency and Selectivity** 

| Target             | Assay Type                    | IC <sub>50</sub> (nM) | Notes                                                                                            |
|--------------------|-------------------------------|-----------------------|--------------------------------------------------------------------------------------------------|
| ERK1               | Cell-free enzymatic<br>(HTRF) | 2                     | ATP-competitive inhibition.[1][5][6]                                                             |
| ERK2               | Cell-free enzymatic<br>(HTRF) | 2                     | ATP-competitive inhibition.[1][5][6]                                                             |
| Kinome Panel       | Radiometric<br>enzymatic      | -                     | Highly selective for ERK1/2 at 1.0 μM against a panel of 335 kinases.[1][10]                     |
| Off-target kinases | -                             | >1000                 | Minor inhibition observed for a small number of kinases in the CMGC and CAMK subfamilies.[1][10] |

Table 2: Cellular Activity of ASN007

| Cell Line Panel                  | Genetic<br>Background    | Median IC₅₀ (nM)  | Comparison                                                                       |
|----------------------------------|--------------------------|-------------------|----------------------------------------------------------------------------------|
| Solid Tumor Cell Lines<br>(n=14) | RAS/RAF mutations        | 37 (range 13-100) | Demonstrated greater<br>potency compared to<br>GDC-0994 and BVD-<br>523.[1]      |
| Solid Tumor Cell Lines (n=9)     | RAS/RAF wild-type        | >10,000           | Shows preferential activity in mutant cell lines.[1]                             |
| KRAS Mutant Cell<br>Lines (n=96) | Various KRAS<br>subtypes | -                 | Strong activity across<br>all tested subtypes<br>(G12C, G12D, G12V,<br>G13D).[5] |



**Table 3: Phase 1 Clinical Trial Pharmacokinetics and** 

Outcomes (NCT03415126)

| Outcomes (N<br>Parameter        | Dosing Schedule | Value                                                                                                                                                                    | Notes                                                                                                                                        |
|---------------------------------|-----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Elimination Half-life (t1/2)    | QD and QW       | 10-15 hours                                                                                                                                                              | [3][12]                                                                                                                                      |
| Maximum Tolerated<br>Dose (MTD) | QD              | 40 mg                                                                                                                                                                    | Dose-limiting toxicities (DLTs) included Grade 3 central serous retinopathy (CSR) and rash.[4][12]                                           |
| Maximum Tolerated<br>Dose (MTD) | QW              | 250 mg                                                                                                                                                                   | DLT was Grade 3 AST elevation at 350mg. This dose was selected for expansion cohorts due to favorable tolerability and clinical activity.[3] |
| Clinical Benefit (QW<br>dosing) | QW (120-250 mg) | - Confirmed PR (-57%) in HRAS- mutant salivary gland cancer (5+ months) SD in KRAS-mutant ovarian cancer (9+ months) SD in BRAF V600E-mutant thyroid cancer (8+ months). | Durable clinical<br>benefit was observed.<br>[3]                                                                                             |

# Experimental Protocols ERK1/2 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)



- Principle: This assay measures the kinase activity of ERK1/2 by quantifying the phosphorylation of a substrate.
- Methodology:
  - Recombinant ERK1 and ERK2 kinases are incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.
  - ASN007 or a reference compound (e.g., SCH772894) is added at various concentrations.
     [7]
  - The reaction is allowed to proceed for a specified time at room temperature.
  - The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled antiphospho-substrate antibody and streptavidin-XL665) are added.
  - After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
  - IC<sub>50</sub> values are calculated from the dose-response curves.[7] (Note: Specific concentrations of enzymes, substrates, ATP, and incubation times are detailed in the primary literature, such as Nagasundaram et al., Cell Reports Medicine, 2021).[1]

#### **Kinome Profiling**

- Principle: To assess the selectivity of ASN007, its inhibitory activity is measured against a large panel of purified kinases.
- Methodology:
  - ASN007 is tested at a fixed concentration (e.g., 1.0 μM) in a radiometric enzymatic assay against a panel of kinases (e.g., Eurofins KinaseProfiler panel of 335 kinases).[1][10]
  - The percentage of inhibition for each kinase is determined relative to a control.
  - For kinases showing significant inhibition (e.g., >75%), full IC₅₀ curves are generated to determine the precise potency.[1][10]



• Results are often visualized on a kinome tree dendrogram to illustrate selectivity.[7]



Click to download full resolution via product page

Caption: Workflow for determining the kinase selectivity profile of ASN007.

# **Cellular Antiproliferative Assay**

- Principle: This assay measures the ability of ASN007 to inhibit the growth of cancer cell lines.
- Methodology:
  - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a serial dilution of ASN007 for a specified duration (e.g., 72 hours).
  - Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., CellTiter-Glo®, resazurin).
  - Luminescence or fluorescence is measured using a plate reader.
  - IC<sub>50</sub> values are determined by fitting the data to a four-parameter logistic curve.[1]

#### **Western Blot Analysis for Target Engagement**

- Principle: This technique is used to detect the phosphorylation status of ERK downstream targets, confirming that ASN007 engages and inhibits its target in a cellular context.
- Methodology:



- Cancer cell lines (e.g., HT-29) are treated with varying concentrations of ASN007 for a defined period (e.g., 4 hours).[7]
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., Phospho-p90RSK) and total proteins (e.g., RSK1).[1]
- After washing, the membrane is incubated with corresponding secondary antibodies.
- The signal is detected using chemiluminescence, and bands are visualized. A decrease in the phosphorylated protein signal indicates target inhibition.[7]

#### In Vivo Tumor Xenograft and PDX Models

- Principle: To evaluate the anti-tumor efficacy of ASN007 in a living organism.
- · Methodology:
  - Human tumor cells (xenograft) or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.[1]
  - When tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment groups (vehicle control, ASN007).[1]
  - ASN007 is administered orally at specified doses and schedules (e.g., daily or intermittently).[6]
  - Tumor volume and body weight are measured regularly.
  - Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.
  - At the end of the study, tumors may be collected for pharmacodynamic analysis (e.g., western blot for p-RSK).[1]



# **Clinical Development**

The first-in-human Phase 1 study (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, HRAS, or NRAS mutations.[3][13] The study explored both once-daily (QD) and once-weekly (QW) dosing regimens.[4] The MTD was established at 40 mg QD and 250 mg QW.[12] Reversible treatment-related adverse events included rash, central serous retinopathy, nausea, and diarrhea.[4][12] Encouraging and durable clinical activity was observed, leading to the selection of the 250 mg QW dose for expansion cohorts. [3][4]

#### **Conclusion and Future Directions**

ASN007 is a potent and highly selective ERK1/2 inhibitor with a differentiated profile, including a long target residence time.[3] It has demonstrated robust preclinical activity in RAS- and RAF-mutant cancer models, including those resistant to upstream MAPK pathway inhibitors.[1] [8] Early clinical data have shown a manageable safety profile and promising anti-tumor activity.[3]

Future development will likely focus on:

- Expansion cohort data from the Phase 1b study to confirm efficacy in specific mutationdefined populations.[3]
- Exploring combination strategies, such as with PI3K inhibitors like copanlisib or EGFR inhibitors, which have shown synergistic effects in preclinical models.[1][14]
- Identifying predictive biomarkers beyond RAS/RAF mutations to refine patient selection.[1]

The development of ASN007 represents a significant advancement in targeting the MAPK pathway, offering a potential new therapeutic option for patients with difficult-to-treat cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAFmutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asn-007 | C22H25ClFN7O2 | CID 124122366 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Abstract PR09: Phase 1 clinical safety and efficacy of ASN007, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ERK inhibitor ASN007 effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and development of ASN007 as an ERK inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210178#discovery-and-development-of-asn007-as-an-erk-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com